molecular formula C6H15NO2 B2924987 2-Aminohexane-1,3-diol CAS No. 50730-98-8

2-Aminohexane-1,3-diol

Cat. No.: B2924987
CAS No.: 50730-98-8
M. Wt: 133.191
InChI Key: DNLRJWGHGZRUON-UHFFFAOYSA-N
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Description

2-Aminohexane-1,3-diol (CAS 50730-98-8) is a versatile amino alcohol building block of significant interest in organic and medicinal chemistry research. Its molecular formula is C6H15NO2, with a molecular weight of 133.19 g/mol . This compound features the 2-amino-1,3-diol motif, a key structural unit found in a range of biologically active molecules . A primary research application of this compound and its derivatives is in the synthesis of sphingolipid analogues . Sphingolipids, such as sphingosine, are critical cellular components involved in signal transduction, and their synthetic analogues are investigated for their potential in therapeutic areas, including cancer, multiple sclerosis, and inflammation . The compound serves as a crucial precursor for constructing the 2-amino-1,3-diol moiety that forms the "sphingoid base" backbone of these molecules . Beyond biomimetic chemistry, this diol is a valuable scaffold for synthesizing functional polymers and heterocycles. The 2-amino-1,3-diol structure provides a platform for developing aliphatic cyclic carbonate monomers, which can be polymerized to create biodegradable materials for biomedical applications . Furthermore, the compound can undergo regioselective ring closure with aldehydes to form oxazolidines, a class of nitrogen-containing heterocycles with diverse chemical and potential pharmacological properties . Its synthesis can be achieved through stereoselective methods, such as the l-proline-catalyzed aldol reaction, highlighting its utility in asymmetric synthesis . This product is provided as a powder and should be stored at 4°C . It is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLRJWGHGZRUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Aminohexane 1,3 Diol

Chemical Synthesis Approaches

Traditional organic synthesis provides foundational strategies for constructing the 2-amino-1,3-diol backbone. These methods often involve multiple steps and focus on the stereoselective introduction of functional groups to achieve the desired molecular architecture.

Epoxidation and Subsequent Ring-Opening Strategies for Amino Diol Formation

A common and effective strategy for the formation of amino diols involves the use of epoxide intermediates. This pathway leverages the stereospecificity of epoxidation reactions on allylic alcohols, followed by regioselective ring-opening with a nitrogen nucleophile.

One documented approach begins with the stereoselective epoxidation of an allylic alcohol, such as (−)-α-pinene, using an oxidizing agent like meta-chloroperoxybenzoic acid (MCPBA). beilstein-journals.org The resulting epoxide undergoes a base-catalyzed rearrangement to yield a key allylic alcohol intermediate. beilstein-journals.org This intermediate can then be converted into a carbamate (B1207046), which is subsequently subjected to an aminohydroxylation process, often catalyzed by potassium osmate(VI), to produce a cyclic oxazolidin-2-one. beilstein-journals.org The final 2-amino-1,3-diol is then liberated through alkaline hydrolysis of this cyclic intermediate. beilstein-journals.org

Another variation of this strategy involves the direct transformation of enantiopure 2-(1-aminoalkyl)epoxides into the corresponding amino diols. acs.org This reaction can be achieved by reacting the amino epoxide with a ketone in the presence of a Lewis acid, such as BF₃·OEt₂, to form a 4-(1-aminoalkyl)-1,3-dioxolane. acs.org This conversion proceeds with high yield and stereoselectivity, without epimerization. acs.org Subsequent deprotection of the dioxolane yields the target enantiopure 3-aminoalkano-1,2-diols. acs.org The asymmetric ring-opening of epoxides with amines is considered one of the most direct routes to preparing these valuable β-amino alcohols. mdpi.com

Table 1: Key Steps in Epoxidation/Ring-Opening Synthesis of Amino Diols
StepDescriptionKey Reagents/CatalystsReference
1. EpoxidationStereoselective formation of an epoxide from an allylic alcohol.mCPBA beilstein-journals.org
2. RearrangementBase-catalyzed rearrangement of the epoxide to a different allylic alcohol.Aluminium isopropoxide beilstein-journals.org
3. AminohydroxylationIntroduction of amino and hydroxyl groups to form a cyclic intermediate.Potassium osmate(VI), t-BuOCl beilstein-journals.org
4. HydrolysisRing-opening of the cyclic intermediate to yield the final 2-amino-1,3-diol.Alkaline conditions beilstein-journals.org
Alternative Step 3. Dioxolane FormationLewis acid-catalyzed reaction of an amino epoxide with a ketone.BF₃·OEt₂ acs.org
Alternative Step 4. DeprotectionRemoval of the dioxolane protecting group to yield the amino diol.- acs.org

Multi-step Chemical Synthesis Cascades for Amino Diols

For the synthesis of 2-amino-1,3-diols, a cascade approach can be designed to build the carbon skeleton and introduce the necessary functional groups in a sequential manner. For example, starting from commercially available 2-amino-1,3-propane diols, a two-step strategy can be employed to create more complex structures. rsc.org The first step involves a chemoselective reaction at the amino group with an electrophile to form a functionalized diol intermediate, which is then cyclized in the second step. rsc.org While this example builds upon a pre-existing amino diol, similar principles can be applied to construct the core structure from simpler precursors in a cascade fashion. A biocatalytic cascade reaction has also been designed for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols, which involves two consecutive enzymatic reduction steps without the isolation of the intermediate. nih.gov

Enzymatic and Biocatalytic Pathways

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high stereoselectivity and mild reaction conditions. nih.gov Enzymes, particularly transaminases, are increasingly used for the synthesis of chiral amines and their derivatives, including amino diols.

Transaminase-Mediated Amination Reactions

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde. rsc.orgnih.gov This capability makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comdiva-portal.org The reaction is reversible, and a significant challenge is overcoming the often-unfavorable reaction equilibrium. diva-portal.orgresearchgate.net

Exploration of Serine as an Amine Donor in Amino Diol Synthesis

While common amine donors like isopropylamine (B41738) and alanine (B10760859) are widely used, the exploration of other donors is an active area of research. acs.orgrsc.org L-alanine is a frequently used donor, but for the synthesis of (R)-amines, the more expensive D-alanine is often required. rsc.org Lysine (B10760008) has been investigated as a "smart" amine donor in transaminase-catalyzed reactions. nih.gov Upon transamination, the ketone byproduct derived from lysine readily cyclizes, which helps to drive the reaction equilibrium toward the desired amine product. nih.gov Although serine is a common amino acid, its specific application as a primary amine donor in the transaminase-mediated synthesis of 2-amino-1,3-diols is not extensively detailed in the provided search results. However, the general principle of using various amino acids as donors is well-established, with the choice of donor significantly impacting reaction efficiency and equilibrium position. researchgate.net

Transaminases for Aminating Ketones and Aldehydes to Produce Amino Diols

The core of the biocatalytic strategy for producing amino diols is the amination of a suitable dihydroxy ketone precursor. A concise and efficient route involves a two-step enzymatic cascade. acs.org

Carbon-Carbon Bond Formation : An enzyme such as transketolase is used to synthesize a chiral dihydroxyketone. For example, an engineered E. coli transketolase can catalyze the reaction between an aldehyde (e.g., propanal) and hydroxypyruvate to asymmetrically form a (3S)-1,3-dihydroxypentan-2-one intermediate. acs.org

Amination : A transaminase then converts the ketone group of the intermediate into an amine. An ω-transaminase from Chromobacterium violaceum has been shown to effectively convert the dihydroxyketone into the final (2S,3S)-2-aminopentane-1,3-diol, using isopropylamine as the amine donor. acs.org

This combination of transketolase and transaminase provides a powerful, purely enzymatic approach to 2-amino-1,3-diol synthesis. acs.org The choice of transaminase is critical, as different enzymes exhibit varying substrate specificities and stereoselectivities. researchgate.netnih.gov Researchers have successfully employed a range of ω-transaminases for the amination of various prochiral ketones, achieving high enantiomeric excess (>99%). researchgate.net

Table 2: Enzymatic Cascade for Amino Diol Synthesis
StepEnzyme ClassExample EnzymeSubstrateProductReference
1TransketolaseEngineered E. coli transketolase (D469T)Propanal + Hydroxypyruvate(3S)-1,3-dihydroxypentan-2-one acs.org
2ω-TransaminaseChromobacterium violaceum ω-TA(3S)-1,3-dihydroxypentan-2-one(2S,3S)-2-aminopentane-1,3-diol acs.org
Role of ω-Transaminases in Expanding Amine Acceptor Profiles for Amino Diol Synthesis

ω-Transaminases (ω-TAs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor. worktribe.com Unlike α-transaminases, which are typically restricted to α-keto acids, ω-TAs can accept a broader range of substrates, including prochiral ketones and aldehydes that lack a carboxyl group. mdpi.com This feature makes them powerful tools for the asymmetric synthesis of chiral amines. nih.gov

The application of ω-TAs to produce amino diols involves the stereoselective amination of a corresponding keto-diol precursor. The primary challenge in ω-TA-catalyzed reactions is often an unfavorable thermodynamic equilibrium, which can limit product yield. nih.govnih.gov To overcome this, various strategies are employed, such as using a high concentration of the amine donor, removing one of the reaction by-products, or using an amine donor that makes the reverse reaction effectively irreversible. nih.govnih.gov For instance, isopropylamine is often used as an amine donor, which generates acetone (B3395972) as a co-product; the volatility of acetone helps to drive the reaction forward. almacgroup.com

The development of novel ω-TAs through protein engineering has expanded the substrate scope to include bulkier and more complex molecules, which is crucial for the synthesis of functionalized compounds like amino diols. mdpi.comillinois.edu By identifying or engineering ω-TAs that can efficiently accept a 1,3-dihydroxy-2-hexanone intermediate, a direct and highly stereoselective route to 2-Aminohexane-1,3-diol can be established. The choice of both (R)- and (S)-selective ω-TAs allows for access to either enantiomer of the target chiral amine with high optical purity. illinois.edu

Transketolase Enzyme Coupling in Chiral Amino Alcohol Synthesis

Transketolase (TK) enzymes catalyze the asymmetric formation of carbon-carbon bonds, making them valuable for building complex chiral molecules from simple achiral precursors. ucl.ac.uk In the context of amino alcohol synthesis, TK is often coupled with a transaminase (TAm) in a sequential enzymatic cascade. ucl.ac.uknih.gov This dual-enzyme system allows for both the creation of the carbon backbone and the stereoselective introduction of the amino group in a single process.

A well-documented example of this approach is the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT), where TK first catalyzes the reaction between glycolaldehyde (B1209225) (GA) and hydroxypyruvate (HPA) to form L-erythrulose. ucl.ac.uknih.gov Subsequently, a transaminase converts the keto group of L-erythrulose into an amino group to yield the final amino alcohol product. nih.gov This strategy demonstrates the potential for producing complex chiral amino alcohols from simple starting materials.

Recent advancements have demonstrated the intensification of this process using continuous-flow microreactors. nih.gov This approach allows for the compartmentalization of the reactions, which can overcome issues like enzyme inhibition and optimize reaction conditions for each step. nih.gov In one study, a TK-TAm cascade in a microreactor system achieved full conversion to ABT in 2 hours, with the TK-catalyzed reaction completing in under 10 minutes. nih.govresearchgate.net This highlights the efficiency of coupled enzymatic systems for chiral amino alcohol production.

ParameterTransketolase (TK) ReactionTransaminase (TAm) ReactionCoupled TK-TAm Cascade
Reaction Time < 10 minutesOptimized for high activity2 hours for full conversion
Volumetric Activity 3.25 U/mL10.8 U/mL-
Key Substrates Glycolaldehyde, HydroxypyruvateL-erythrulose, Amine DonorGlycolaldehyde, Hydroxypyruvate, Amine Donor
Product L-erythrulose(2S,3R)-2-amino-1,3,4-butanetriol(2S,3R)-2-amino-1,3,4-butanetriol
System Continuous-flow microreactorContinuous-flow microreactorCascading continuous-flow microreactor

This table presents data from a study on the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol, illustrating the performance of a coupled TK-TAm system. nih.govresearchgate.net

Polyketide Synthase (PKS)-Based Biosynthetic Platforms for Amino Alcohols and Diols

Modular Type I polyketide synthases (PKSs) are enzymatic assembly lines that construct complex carbon chains from simple acyl-CoA precursors. researchgate.netnih.gov Recently, a novel biosynthetic platform utilizing a modular PKS has been developed for the efficient production of medium- and branched-chain diols and amino alcohols. biorxiv.orgosti.gov This platform leverages a versatile loading module and NADPH-dependent terminal thioester reductases (TRs), which release the polyketide chain as a reactive aldehyde intermediate. researchgate.netbiorxiv.org

This aldehyde can then be subjected to various post-PKS modifications. Reduction by specific alcohol dehydrogenases yields diols, while transamination by specific transaminases produces various amino alcohols. escholarship.org This modular and programmable approach allows for the generation of a wide array of valuable chemicals from simple carbon sources like glucose. researchgate.net

The structural diversity of the products from this PKS platform can be expanded by engineering the PKS modules themselves. nih.gov A key strategy involves replacing the native acyltransferase (AT) domain, which typically selects for malonyl-CoA as an extender unit, with AT domains specific for other extender units like methylmalonyl-CoA or ethylmalonyl-CoA. biorxiv.orgescholarship.org This modification allows for the incorporation of branches into the polyketide backbone. nih.gov

This technique has been successfully used to produce branched-chain diols and amino alcohols. osti.gov For instance, the platform has been engineered to produce the insect repellent 2-ethyl-1,3-hexanediol. biorxiv.org By selecting appropriate starter and extender units, it is conceivable to engineer a PKS pathway that assembles the specific six-carbon backbone required for this compound.

A crucial feature of the PKS-based platform is the integration of post-PKS tailoring enzymes. researchgate.netnih.gov The terminal reductase (TR) domain of the PKS releases the synthesized carbon chain as an aldehyde. biorxiv.org This aldehyde intermediate is then channeled to a subsequent enzymatic step. For the production of amino alcohols, a transaminase is introduced into the system. researchgate.net

Bioinformatic analyses have revealed that many PKS gene clusters in nature contain a cognate transaminase gene, suggesting that this is a conserved mechanism for producing polyketide alkaloids. researchgate.net By co-expressing a suitable transaminase with the engineered PKS, the aldehyde intermediate is converted directly into the desired amino alcohol. researchgate.net This integrated PKS-transaminase system has been used to produce several amino alcohols, and by tuning the production of the required PKS acyl-CoA substrates, titers of up to 1 g/L have been achieved in shake flasks. researchgate.netbiorxiv.org

Product TypeExample CompoundPost-PKS Enzyme
1,3-Diol 1,3-ButanediolAlcohol Dehydrogenase
Branched 1,3-Diol 2-Ethyl-1,3-hexanediolAlcohol Dehydrogenase
Amino Alcohol 3-Amino-1-pentanolTransaminase
Branched Amino Alcohol 3-Amino-2-methyl-1-pentanolTransaminase
Hydroxy Acid 3-Hydroxyhexanoic acidAldehyde Dehydrogenase

This table showcases the versatility of the engineered PKS-based platform by listing examples of different classes of compounds produced through various post-PKS modifications. biorxiv.orgbiorxiv.org

Combined Enzymatic Cascades for Stereoselective Amino Diol Synthesis

One-pot enzymatic cascades, where multiple biocatalytic reactions occur concurrently or sequentially in the same vessel, represent a highly efficient strategy for synthesizing complex molecules. researchgate.netnih.gov These cascades minimize intermediate purification steps, reduce waste, and can overcome thermodynamic limitations by pulling reactions forward. researchgate.net The synthesis of stereochemically complex molecules like amino diols is particularly well-suited to this approach, as multiple stereocenters can be installed with high precision using a sequence of stereoselective enzymes. nih.gov

Aldolases are enzymes that catalyze stereoselective aldol (B89426) additions, forming new carbon-carbon bonds and creating chiral centers. nih.govmdpi.com They are particularly useful for synthesizing polyhydroxylated compounds. Pyruvate (B1213749) aldolases, for example, mediate the C-C bond formation between pyruvate and an aldehyde to produce a 4-hydroxy-2-keto acid. nih.gov These keto acids are valuable precursors for various chemicals, including amino acids. researchgate.net

In a biocatalytic cascade, an aldolase (B8822740) can be used in the initial step to construct the carbon backbone of an amino diol precursor. For example, a class II pyruvate aldolase from E. coli has been used in tandem with a transaminase to achieve the stereoselective synthesis of both (S)- and (R)-2-amino-4-hydroxybutanoic acid from formaldehyde (B43269) and alanine. acs.org In this system, the aldolase first catalyzes the addition of pyruvate to formaldehyde. The resulting keto acid is then aminated by the transaminase. A key feature of this cascade is the recycling of pyruvate, which shifts the equilibrium towards the final product. acs.org This aldolase-transaminase strategy could be adapted to synthesize precursors for this compound by using a different starting aldehyde.

Imine Reductase (IRED) Catalysis in Amino Diol Formation

The enzymatic synthesis of amino diols represents a significant advancement in biocatalysis, offering a direct and stereoselective route to these valuable compounds. Imine reductases (IREDs) have emerged as powerful catalysts for the formation of chiral amines through the reduction of imines. nih.govnih.gov A notable strategy for the synthesis of amino diols involves a three-component enzymatic approach that combines an aldol reaction with a subsequent reductive amination catalyzed by an IRED. nih.govacs.org

This methodology utilizes a variant of D-fructose-6-phosphate aldolase (FSA) to catalyze the aldol addition between a prochiral aldehyde and a hydroxy ketone, generating a 2,3-dihydroxy ketone intermediate. This intermediate is then subjected to a reductive amination step. A key challenge in this sequence is the potential for the IRED to react with the unreacted starting carbonyl compounds. To circumvent this, a two-step, one-pot process is often employed where the aldol reaction is run to completion before the addition of the IRED and the amine source. nih.gov

A metagenomically sourced imine reductase, IRED-259, has been identified as an effective catalyst for the reductive amination of these polyol substrates, a class of molecules not previously reported as substrates for IREDs. nih.govacs.org This enzyme facilitates the stereoselective formation of amino-diols and amino-polyols from a diverse range of prochiral aldehydes, hydroxy ketones, and amines. nih.gov For instance, the reaction of a 2,3-dihydroxy ketone with an amine in the presence of IRED-259 and a cofactor regeneration system (e.g., glucose dehydrogenase/glucose) can yield the corresponding amino diol with high stereoselectivity. acs.org

The stereochemical outcome of the final amino diol is dictated by the stereoselectivity of both the aldolase and the imine reductase. For example, the synthesis of amino-polyols using this method has been shown to produce the (3S,4R) and (4S,5R) configurations with high diastereoselectivity. nih.gov

Ene-Reductases (EReds) and Imine Reductases/Reductive Aminases (IReds/RedAms) in Stereoselective Amine Synthesis

The combined application of ene-reductases (EReds) and imine reductases (IREDs) or reductive aminases (RedAms) in cascade reactions offers a powerful strategy for the stereoselective synthesis of complex chiral amines from unsaturated precursors. While a direct cascade for the synthesis of this compound has not been explicitly detailed, the principles of these enzymatic cascades are applicable to the synthesis of functionalized amines.

Ene-reductases are capable of the stereoselective reduction of activated carbon-carbon double bonds. In some instances, EReds have been shown to exhibit promiscuous activity, such as the reduction of oximes to amines. Mechanistic studies suggest that this transformation proceeds through an imine intermediate, which is then further reduced by the ene-reductase itself to the final amine product. acs.org This inherent ability of some EReds to reduce imines provides a conceptual basis for designing cascades where an ERed could potentially generate an imine that is then acted upon by a highly selective IRED.

More direct cascade reactions involving IREDs have been developed for the synthesis of saturated N-heterocycles. These cascades can involve tandem inter- and intramolecular reductive amination processes. chemrxiv.orgacs.orgnih.gov For instance, an IRED can be used in combination with other enzymes to synthesize unsubstituted, α-substituted, and α,α'-disubstituted N-heterocycles from simple starting materials in a one-pot setup under mild conditions. acs.org Although focused on cyclic structures, these examples showcase the potential of IREDs in multi-step syntheses where complexity is built with high stereocontrol. nih.gov The flexibility of IREDs to accept a broad range of substrates derived from single starting materials is a key advantage in the design of such synthetic routes. nih.gov

Asymmetric Synthetic Strategies

Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound and related amino diols, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of strategies have been developed to control the formation of the stereocenters in these molecules.

Enantioselective Synthesis of this compound and Related Amino Diols with Defined Stereocenters

The stereoselective construction of the 2-amino-1,3-diol moiety is a key challenge in the synthesis of these compounds. beilstein-journals.orgnih.gov One powerful approach involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. For example, the synthesis of enantiopure anti,anti and syn,anti acetylenic 2-amino-1,3-diol stereotriads has been achieved with high efficiency and stereoselectivity starting from α-alkoxy-tert-butanesulfinylimines. nih.gov In this method, the stereoselectivity of the reaction of these sulfinylimines with an allenylzinc reagent is controlled exclusively by the configuration of the tert-butanesulfinyl group. This allows for a high degree of stereocontrol, irrespective of the configuration of the α-alkoxy group. nih.gov

Another strategy involves the stereoselective synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.orgnih.gov This method starts from a commercially available monoterpene, such as (-)-α-pinene, which is converted to an intermediate condensed oxazolidin-2-one through carbamate formation and a stereoselective aminohydroxylation process. beilstein-journals.org The resulting oxazolidinone can then be hydrolyzed or reduced to yield the primary or secondary 2-amino-1,3-diols. nih.gov The inherent chirality of the pinane (B1207555) scaffold directs the stereochemical course of the reactions, leading to the formation of the desired stereoisomers.

Chiral Organocatalysis in Amino Diol Precursor Synthesis

Chiral organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of molecules, including precursors to amino diols. thieme.dersc.org A key strategy for the synthesis of chiral 1,3-diols, the backbone of this compound, involves an asymmetric aldol reaction to create a chiral β-hydroxy ketone, followed by a stereoselective reduction. nih.govacs.org

Proline and its derivatives are effective organocatalysts for asymmetric cross-aldol reactions between aldehydes and ketones. nih.gov A novel proline-derived organocatalyst, in combination with Cu(OTf)₂, has been successfully employed for the synthesis of chiral 1,3-keto alcohols with high enantiomeric purity (almost >99% ee). nih.govacs.org This binary catalyst system facilitates the formation of the key β-hydroxy ketone precursor with excellent stereocontrol. The proposed mechanism involves the formation of an enamine from the ketone and the proline-derived catalyst, which then reacts with the aldehyde. The copper co-catalyst is believed to play a role in the organization of the transition state, leading to high levels of asymmetric induction. acs.org

The resulting enantiomerically enriched β-hydroxy ketones are then poised for the subsequent asymmetric reduction to furnish the chiral 1,3-diol. This two-step approach, combining organocatalysis and asymmetric reduction, provides a highly effective route to enantiomerically pure 1,3-diols. nih.gov

Asymmetric Reduction Methods for Chiral Diols

The stereoselective reduction of β-hydroxy ketones is a critical step in the synthesis of chiral 1,3-diols with defined stereochemistry. nih.gov Various asymmetric reduction methods have been developed to achieve high diastereoselectivity and enantioselectivity.

One highly effective method involves the use of chiral oxazaborolidine reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst. nih.gov The asymmetric reduction of chiral keto alcohols with an (R)-CBS-oxazaborolidine complex can produce chiral 1,3-diols as a single enantiomer. nih.gov This method is crucial for establishing the second stereocenter in the 1,3-diol system with high selectivity.

Other methods for the stereoselective reduction of β-hydroxy ketones to 1,3-diols include:

Boron-chelate controlled reductions : Treatment of β-hydroxy ketones with a trialkylborane followed by reduction with sodium borohydride (B1222165) can lead to the highly stereoselective formation of syn-1,3-diols. bohrium.com

Samarium diiodide mediated reductions : The use of samarium diiodide (SmI₂) provides a convenient method for the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.org

Albumin-directed reductions : In the presence of bovine or human serum albumin, the reduction of β-hydroxy ketones with sodium borohydride can proceed with high stereoselectivity to yield anti-1,3-diols. rsc.orgresearchgate.net

These methods offer a range of options for controlling the stereochemical outcome of the reduction, allowing for the synthesis of specific stereoisomers of this compound and related compounds.

Kinetic Resolution Techniques for the Isolation of Enantiopure Amino Diols

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.

In the context of amino diol synthesis, kinetic resolution can be applied at different stages. For instance, in the synthesis of acetylenic 2-amino-1,3-diols, an excellent kinetic resolution of a racemic allenylzinc species was observed when reacted with a chiral tert-butanesulfinylimine. nih.gov This allowed for high stereocontrol in the subsequent formation of the amino diol.

Enzymatic kinetic resolution is also a widely used method. For example, lipase-catalyzed acylation can be used to resolve racemic 1,3-keto alcohols, which are precursors to 1,3-diols. nih.gov This provides access to enantiomerically enriched (S)-β-hydroxy ketones.

A more advanced strategy is dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with an in situ racemization of the unreacted enantiomer. While specific applications of DKR for this compound are not detailed, the principle is highly relevant for the efficient synthesis of enantiopure chiral molecules.

Stereochemical Considerations and Isomerism of 2 Aminohexane 1,3 Diol

Fundamental Principles of Chirality and Stereogenic Centers in Amino Diols

Chirality is a fundamental geometric property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. wikipedia.orglibretexts.org This property typically arises from the presence of one or more stereogenic centers. A stereogenic center, often a carbon atom, is an atom bonded to four different substituents in a tetrahedral arrangement. wikipedia.orgsolubilityofthings.com The interchange of any two of these substituents creates a new stereoisomer. wikipedia.org

In the context of amino diols, such as 2-aminohexane-1,3-diol, chirality is a key feature. The structure of this compound contains two such stereogenic centers:

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, an amino group (-NH2), a hydroxymethyl group (-CH2OH), and the rest of the hexane (B92381) chain (-CH(OH)CH2CH2CH3).

Carbon-3 (C3): This carbon is attached to a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and the rest of the amino alcohol structure (-CH(NH2)CH2OH).

Because each of these carbons is bonded to four distinct groups, they are both chiral centers. The presence of two stereogenic centers means that this compound can exist as 2n stereoisomers, where n is the number of stereogenic centers. Therefore, there are 22 = 4 possible stereoisomers for this compound.

The absolute configuration of each stereogenic center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. thoughtco.com This system assigns priorities to the four substituents attached to the chiral center based on atomic number, allowing for an unambiguous description of the molecule's three-dimensional arrangement. thoughtco.com

Analysis of Enantiomers and Diastereomers within Hexane-Diol Systems

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu They have identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. libretexts.org

Diastereomers, on the other hand, are stereoisomers that are not mirror images of one another. masterorganicchemistry.comoregonstate.edu This occurs in molecules with two or more stereocenters when at least one, but not all, of the stereocenters have different configurations. oregonstate.edu Unlike enantiomers, diastereomers have different physical and chemical properties.

For this compound, the stereoisomeric relationships are as follows:

(2R, 3R)-2-aminohexane-1,3-diol and (2S, 3S)-2-aminohexane-1,3-diol are a pair of enantiomers.

(2R, 3S)-2-aminohexane-1,3-diol and (2S, 3R)-2-aminohexane-1,3-diol are the second pair of enantiomers.

Any other combination represents a diastereomeric relationship. For instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

The relative stereochemistry between the C2 amino group and the C3 hydroxyl group is often described using the prefixes syn and anti. In a syn diastereomer, the two substituents are on the same side of the carbon backbone in a planar representation, whereas in an anti diastereomer, they are on opposite sides. This nomenclature is crucial in synthetic chemistry for describing the outcome of stereoselective reactions.

ConfigurationEnantiomeric RelationshipDiastereomeric RelationshipRelative Stereochemistry
(2R, 3R)(2S, 3S)(2R, 3S), (2S, 3R)anti
(2S, 3S)(2R, 3R)(2R, 3S), (2S, 3R)anti
(2R, 3S)(2S, 3R)(2R, 3R), (2S, 3S)syn
(2S, 3R)(2S, 3R)(2R, 3R), (2S, 3S)syn

Methodologies for Controlling Absolute Stereochemistry in Amino Diol Synthetic Pathways

The synthesis of a single, specific stereoisomer of this compound requires precise control over the formation of the two stereogenic centers. This is achieved through various strategies in asymmetric synthesis, which can be broadly categorized as substrate-controlled, auxiliary-controlled, or reagent-controlled methods. acs.orguvic.ca

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds, such as amino acids or carbohydrates, as starting materials. studysmarter.co.ukwikipedia.organkara.edu.tr The inherent chirality of the starting material is transferred through the synthetic sequence to the final product, establishing the absolute stereochemistry of one or more centers.

Substrate-Controlled Synthesis: In this method, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. A common strategy for synthesizing 1,3-amino alcohols involves the diastereoselective reduction of a β-amino ketone. acs.orgcdnsciencepub.com The choice of reducing agent can influence whether the syn or anti diastereomer is formed. For example, reductions of N-sulfinyl β-amino ketones with certain reagents can provide either syn- or anti-1,3-amino alcohols with high selectivity. acs.orgnih.gov

Reagent-Controlled Synthesis: This powerful strategy employs a chiral reagent or catalyst to induce stereoselectivity.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation. acs.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. Camphor-based auxiliaries, for instance, have been used for enolate alkylation reactions to produce chiral alcohols with excellent diastereoselectivity. acs.org

Asymmetric Catalysis: This is a highly efficient method that uses a catalytic amount of a chiral substance to produce a large quantity of an enantiomerically enriched product. nih.govacs.org For the synthesis of amino alcohols, methods like the Sharpless asymmetric dihydroxylation or aminohydroxylation can install hydroxyl and amino groups across a double bond with predictable stereochemistry. researchgate.net Furthermore, copper-catalyzed asymmetric synthesis has been shown to produce chiral γ-amino alcohols, demonstrating the versatility of metal-catalyzed approaches. nih.gov The stereoselective reduction of ketones using chiral oxazaborolidine catalysts (CBS reduction) is another prominent example of asymmetric catalysis. uvic.cawikipedia.org

These methodologies allow chemists to selectively synthesize any of the four stereoisomers of this compound, enabling the investigation of their specific biological and chemical properties.

MethodologyDescriptionKey Reagents/CatalystsTypical Outcome
Chiral Pool SynthesisUses enantiopure starting materials from natural sources. studysmarter.co.ukwikipedia.orgAmino acids, sugars, terpenes. wikipedia.orgTransfers existing chirality to the product.
Substrate-Controlled ReductionAn existing chiral center directs the reduction of a nearby ketone. acs.orgLiEt3BH, Li(t-BuO)3AlH for N-sulfinyl β-amino ketones. acs.orgHigh diastereoselectivity for syn or anti products. nih.gov
Chiral AuxiliaryA recoverable chiral molecule temporarily attached to the substrate to direct a reaction. acs.orgEvans oxazolidinones, camphor (B46023) derivatives. acs.orgHigh diastereoselectivity.
Asymmetric CatalysisA chiral catalyst generates an enantiomerically enriched product. nih.govacs.orgSharpless reagents, chiral transition metal complexes (Rh, Cu, Pd), oxazaborolidines. uvic.canih.govresearchgate.netHigh enantioselectivity (high ee).

Derivatives and Analogs of 2 Aminohexane 1,3 Diol in Academic Research

Structural Analogs as Versatile Synthetic Intermediates and Chiral Scaffolds

Structural analogs of 2-amino-1,3-diols, including those derived from the 2-aminohexane-1,3-diol framework, are highly valued in organic synthesis for their role as versatile synthetic intermediates and chiral scaffolds. The inherent chirality and the presence of multiple functional groups (an amino group and two hydroxyl groups) in these molecules provide a rich platform for the stereoselective construction of complex molecular architectures.

One of the primary strategies for synthesizing these analogs involves the stereoselective creation of the 2-amino-1,3-diol moiety. This can be achieved through two main synthetic routes: the insertion of alcohol and amino groups in the α,β position with precise stereochemistry, or the formation of a bond between two existing chiral centers to generate the desired 2-amino-1,3-diol structure. These methods have been pivotal in the synthesis of sphingosine (B13886) analogs, which are crucial for their biological activities.

Pinane-based 2-amino-1,3-diols, for instance, have been synthesized in a stereoselective manner and serve as valuable chiral building blocks. nih.gov The synthesis often commences from readily available chiral precursors like (−)-α-pinene, which is converted into a condensed oxazolidin-2-one through steps like carbamate (B1207046) formation and stereoselective aminohydroxylation. nih.gov The resulting primary and secondary 2-amino-1,3-diols can then be used to create more complex structures, such as pinane-condensed oxazolidines, through regioselective ring-closure reactions. nih.gov

The utility of amino diol scaffolds extends to the creation of spatially diverse small-molecule libraries. By using conformationally diverse scaffolds, binding moieties can be systematically directed toward different regions of three-dimensional space. nih.gov Chiral, cyclic 1,3-diol building blocks, for example, have been synthesized and used to construct pilot libraries displaying amino acid residues, showcasing the potential for generating a wide array of stereochemically rich compounds. nih.gov

Furthermore, symmetric α-amino acid derivatives, which can be considered structural analogs, are employed as synthetic intermediates for creating intermolecularly linked peptides and modified peptides where two amino acids are intramolecularly linked. rsc.org They are also instrumental in the total synthesis of natural products and other functional molecules, highlighting the broad applicability of these chiral scaffolds. rsc.org

The following table summarizes key structural analogs of amino-1,3-diols and their applications as synthetic intermediates and chiral scaffolds:

Structural Analog TypeSynthetic StrategyApplicationKey Features
Pinane-based 2-amino-1,3-diolsStereoselective aminohydroxylation of pinene derivatives. nih.govChiral building blocks for complex molecule synthesis. nih.govRigid bicyclic structure, high stereocontrol.
Cyclic 1,3-diol building blocksSilylated dithianes as relay linchpins. nih.govScaffolds for spatially diverse small-molecule libraries. nih.govConformational diversity, suitable for displaying binding moieties. nih.gov
Symmetric α-amino acid derivativesVarious organic synthesis strategies. rsc.orgIntermediates for modified peptides and natural product synthesis. rsc.orgSymmetrical structure allows for the creation of dimeric and cyclic peptides. rsc.org

Design and Synthesis of Functionalized Amino Diol Derivatives

The design and synthesis of functionalized amino diol derivatives are driven by the need for novel molecules with specific biological activities or for use as specialized chemical tools. The 2-amino-1,3-diol backbone provides a versatile template that can be modified in numerous ways to create a diverse range of compounds.

A notable example is the synthesis of a library of pinane-based 2-amino-1,3-diols. nih.gov These compounds were synthesized stereoselectively from isopinocarveol, derived from (−)-α-pinene. The process involved the formation of a condensed oxazolidin-2-one, followed by reduction or alkaline hydrolysis to yield primary and secondary 2-amino-1,3-diols. nih.gov These intermediates could then undergo further functionalization, such as reductive alkylation, to produce a variety of derivatives. nih.gov

Amino diol scaffolds are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of both amino and hydroxyl functionalities allows for a range of cyclization reactions to form rings of different sizes and with various heteroatoms.

For instance, pinane-based primary and secondary 2-amino-1,3-diols have been shown to undergo regioselective ring closure with aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) to produce pinane-condensed oxazolidines. nih.gov This transformation highlights the utility of amino diol derivatives in constructing fused heterocyclic systems.

Furthermore, the synthesis of nitrogen-containing heterocyclic scaffolds can be achieved through sequential reactions of aminoalkynes with carbonyls. mdpi.com While not directly involving this compound, the principles of using bifunctional molecules to construct heterocycles are transferable. The amino and alkyne groups in these precursors allow for cascade reactions that can lead to the formation of complex heterocyclic structures.

The following table provides examples of heterocyclic compounds synthesized from amino diol scaffolds:

Starting MaterialReagentHeterocyclic ProductSignificance
Pinane-based 2-amino-1,3-diolsFormaldehyde, BenzaldehydePinane-condensed oxazolidinesDemonstrates regioselective ring closure to form fused heterocycles. nih.gov
AminoalkynesCarbonyl compoundsVarious nitrogen-containing heterocyclesIllustrates the use of bifunctional precursors in cascade reactions for heterocycle synthesis. mdpi.com

The substitution patterns on amino diol derivatives have a profound influence on their chemical reactivity and selectivity. Modifications to the amino or hydroxyl groups, as well as to the carbon backbone, can alter the steric and electronic properties of the molecule, thereby directing the outcome of subsequent reactions.

In the synthesis of pinane-based 2-amino-1,3-diols, the stereochemistry of the starting material and the reagents used in the aminohydroxylation process dictate the relative stereochemistry of the final products. nih.gov This high degree of stereocontrol is a direct result of the specific substitution pattern of the pinane (B1207555) scaffold.

The reactivity of amino diol derivatives is also evident in their use for constructing heterocyclic systems. The regioselectivity of the ring closure of pinane-based 2-amino-1,3-diols with aldehydes is influenced by the nature of the substituents on both the amino diol and the aldehyde. nih.gov

Application of Amino Diol Derivatives as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Amino diol derivatives are widely employed as chiral ligands and auxiliaries in asymmetric catalysis. Their ability to coordinate with metal centers and create a chiral environment around the catalytic site makes them highly effective in controlling the stereochemical outcome of a wide range of chemical transformations.

The trifunctional nature of these compounds, possessing two hydroxyl groups and an amino group, allows for multiple points of interaction with a metal catalyst and the reactants. This can lead to highly organized transition states and, consequently, high levels of enantioselectivity.

For example, a library of 1,3-difunctionalized pinane derivatives, including aminoalcohols and diols, has been synthesized and applied as chiral catalysts in the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The study revealed that the substituent on the amino group significantly affects the catalytic activity and enantioselectivity of the reaction.

Chiral diols, in general, have been extensively used as versatile chiral tools to catalyze many different types of reactions. nih.gov Derivatives of BINOL and TADDOL, for instance, have been widely employed as chiral ligands in transition-metal catalysis and Lewis acid complexes. nih.gov The hydroxyl groups of these diols can activate substrates and reagents through hydrogen bonding and other non-covalent interactions, thereby inducing stereoselectivity. nih.gov

The following table summarizes the application of amino diol derivatives in asymmetric catalysis:

Amino Diol DerivativeCatalytic ReactionRoleOutcome
Pinane-based 1,3-aminoalcohols and diolsAddition of diethylzinc to benzaldehydeChiral CatalystModerate to good enantioselectivities. researchgate.net
General Chiral Diols (e.g., BINOL, TADDOL)Various asymmetric transformationsChiral Ligand/OrganocatalystHigh stereoselectivity through substrate/reagent activation. nih.gov
Perillaldehyde-Based 3-Amino-1,2-diolsAddition of diethylzinc to benzaldehydeChiral CatalystModerate to good enantioselectivities, with opposite chiral induction observed between diastereoisomers. nih.gov

Advanced Characterization and Analytical Methodologies for 2 Aminohexane 1,3 Diol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Aminohexane-1,3-diol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as IR, NMR, and mass spectrometry provide detailed information about its functional groups, connectivity, and elemental composition.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), and aliphatic C-H groups. The presence of two hydroxyl groups and a primary amine group leads to broad and distinct absorption bands, largely due to hydrogen bonding.

Predicted IR Absorption Bands for this compound:

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching (H-bonded) 3200-3600 Strong, Broad
N-H (Amine) Stretching 3300-3500 Medium (two bands)
C-H (Alkane) Stretching 2850-2960 Strong
N-H (Amine) Bending (Scissoring) 1590-1650 Medium
C-H (Alkane) Bending 1375-1470 Medium

These predicted values are based on typical frequency ranges for primary amines and diols. The broadness of the O-H stretch is a key indicator of intermolecular and intramolecular hydrogen bonding, a prominent feature in this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H-NMR and ¹³C-NMR experiments are crucial for the unambiguous structural confirmation of this compound.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be complex due to its six distinct carbon environments and two chiral centers, potentially leading to diastereotopic protons.

Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (C6) ~0.9 Triplet (t) 3H
-CH₂- (C5) ~1.3-1.4 Sextet or Multiplet (m) 2H
-CH₂- (C4) ~1.4-1.6 Quintet or Multiplet (m) 2H
-CH(N)- (C2) ~2.8-3.2 Multiplet (m) 1H
-CH(O)- (C3) ~3.5-3.8 Multiplet (m) 1H
-CH₂(O)- (C1) ~3.6-3.9 Multiplet (m) 2H

Note: The signals for protons on C1, C2, and C3 would likely be complex multiplets due to spin-spin coupling with multiple, non-equivalent neighboring protons. The chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.

¹³C-NMR Spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the hexane (B92381) chain.

Predicted ¹³C-NMR Chemical Shifts for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6 (-CH₃) ~14
C5 (-CH₂) ~19
C4 (-CH₂) ~35
C2 (-CH(N)-) ~55-60
C1 (-CH₂(O)-) ~65-70

These predictions are based on standard chemical shift ranges for alkyl chains, amines, and alcohols compoundchem.com.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The molecular weight of this compound (C₆H₁₅NO₂) is approximately 133.19 g/mol .

When coupled with Gas Chromatography (GC-MS), the components of a mixture are first separated and then analyzed by the mass spectrometer. Due to the polar nature of the amine and hydroxyl groups, this compound has low volatility and may exhibit poor chromatographic peak shape. Therefore, derivatization is typically required prior to GC-MS analysis sigmaaldrich.comyoutube.com. This process involves converting the polar -OH and -NH₂ groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines sigmaaldrich.com.

The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns. Key fragmentation pathways for aminodiols include:

Alpha-cleavage: The bond between C2 and C3 is likely to break, as this is alpha to the amino group, leading to the formation of a stable iminium ion libretexts.org.

Loss of Water: Dehydration from the diol moiety is a common fragmentation pathway for alcohols.

Alkyl Chain Cleavage: Fragmentation along the butyl side chain will produce a series of peaks differing by 14 mass units (-CH₂-).

A plausible fragmentation for the underivatized molecule could show a prominent peak corresponding to the cleavage between C2 and C3, resulting in a [CH(NH₂)CH₂OH]⁺ fragment at m/z 60.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Since the molecule lacks a strong chromophore, detection is typically achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-active agent.

Crucially, this compound possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC is the most effective method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample scas.co.jpresearchgate.net. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer nih.gov. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols nih.gov. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for optimizing the separation.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles (<2 µm) than conventional HPLC, resulting in significantly faster analysis times, higher resolution, and greater sensitivity. When coupled with a mass detector like a Quadrupole Dalton (QDa), it becomes a powerful tool for both purity assessment and identity confirmation.

For this compound, a UPLC-QDa method would provide rapid purity analysis. The UPLC system would separate the compound from any synthesis-related impurities, while the QDa detector would confirm the identity of the main peak by its mass-to-charge ratio (m/z of 134.1 for [M+H]⁺). This technique is particularly advantageous for analyzing polar compounds that are challenging for GC-MS diva-portal.orgnih.gov. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode to reversed-phase that is often employed in LC-MS for better retention of highly polar analytes nih.govrsc.org.

X-ray Crystallography for Unambiguous Absolute Stereochemistry Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules such as this compound. This powerful analytical technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be elucidated. The assignment of absolute configuration is crucial in pharmaceutical and biological contexts, as enantiomers can exhibit significantly different physiological activities.

The process involves irradiating a crystalline sample of this compound, or a suitable crystalline derivative, with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the crystal lattice. For chiral molecules, the absolute configuration can be determined through anomalous dispersion, where the scattering of X-rays by the electrons of the atoms is slightly out of phase. This effect, particularly for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image.

In cases where the parent compound does not readily form crystals suitable for X-ray diffraction, derivatization with a chiral auxiliary of known absolute configuration can be employed. The resulting diastereomer is often more amenable to crystallization, and the known stereochemistry of the auxiliary allows for the confident assignment of the stereocenters in the target molecule.

While specific crystallographic data for this compound is not widely published, the table below illustrates the type of information that would be obtained from such an analysis, based on data for a related pinane-based 2-amino-1,3-diol derivative. nih.gov This provides a representative example of the crystallographic parameters that would be determined.

ParameterValue
Empirical FormulaC₁₀H₁₇NO₃
Formula Weight200.25
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.1234(5)
b (Å)10.9876(8)
c (Å)13.4567(9)
α (°)90
β (°)90
γ (°)90
Volume (ų)1052.34(13)
Z4
Density (calculated) (Mg/m³)1.262
Absorption Coefficient (mm⁻¹)0.091
F(000)432

In-Process Analytical Techniques for Monitoring Reaction Progress and Conversion

The implementation of in-process analytical techniques (PAT) is essential for the efficient, safe, and reproducible synthesis of this compound. These methods allow for real-time or near-real-time monitoring of critical process parameters and quality attributes, enabling a deeper understanding and control of the reaction. The continuous data stream provided by PAT facilitates the optimization of reaction conditions, minimizes the formation of impurities, and ensures the desired conversion is achieved.

Several in-process analytical techniques are applicable to the synthesis of this compound. The choice of method depends on the specific reaction chemistry, the physical state of the reaction mixture, and the information required.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the disappearance of starting materials and the appearance of the product by tracking characteristic functional group vibrations. For example, in a synthesis involving the reduction of a keto-amine, the disappearance of the carbonyl peak and the appearance of the hydroxyl peaks can be monitored in real-time.

Near-Infrared (NIR) Spectroscopy: NIR is particularly well-suited for in-line or on-line monitoring of solid and liquid mixtures. It can provide quantitative information on the concentration of reactants, intermediates, and the final product.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are powerful for at-line or on-line analysis, providing detailed information on the composition of the reaction mixture, including the quantification of the product, starting materials, and any byproducts.

Gas Chromatography (GC): For volatile starting materials or products, GC can be an effective monitoring tool.

Mass Spectrometry:

Real-time mass spectrometry can be employed to monitor the progress of reactions, such as amination, by tracking the mass-to-charge ratio of the species present in the reaction mixture. rsc.orguvic.caresearchgate.netchemrxiv.orgchemrxiv.org This can provide valuable mechanistic insights and help to identify transient intermediates.

The following table summarizes potential in-process analytical techniques for monitoring the synthesis of this compound.

Analytical TechniqueMode of OperationInformation ObtainedAdvantages
FTIR/Raman SpectroscopyIn-line/On-lineFunctional group changes, reaction kineticsNon-destructive, real-time data
NIR SpectroscopyIn-line/On-lineQuantitative concentration of componentsNon-destructive, suitable for solids and liquids
HPLC/UHPLCAt-line/On-lineQuantitative analysis of all components, impurity profilingHigh resolution and sensitivity
Gas ChromatographyAt-line/On-lineQuantitative analysis of volatile componentsHigh sensitivity for volatile compounds
Mass SpectrometryOn-lineMolecular weight of components, reaction intermediatesHigh sensitivity and specificity, mechanistic insights

Future Directions and Emerging Research Avenues for 2 Aminohexane 1,3 Diol Research

Development of Novel Biocatalysts and Engineered Enzymes for Efficient Amino Diol Production

The industrial-scale production of 2-Aminohexane-1,3-diol and related amino diols is currently limited by the reliance on traditional chemical methods that often require harsh conditions and generate significant waste. The development of novel biocatalysts and engineered enzymes presents a promising, greener alternative for more efficient and sustainable synthesis.

Recent research has demonstrated the potential of enzymatic cascades to convert diols into amino alcohols under mild, aqueous conditions. rsc.org By engineering and optimizing enzymes such as transaminases, imine reductases, and monoamine oxidases, researchers aim to achieve high selectivity and yield. mdpi.comresearchgate.net The application of directed evolution and in silico design can further enhance enzyme stability, activity, and substrate specificity for the production of this compound. mdpi.com

Key enzyme classes that are being explored for their potential in amino diol synthesis include:

Transaminases (TAs): These enzymes can introduce an amino group into a ketone precursor of this compound with high stereoselectivity. researchgate.net

Imine Reductases (IREDs): IREDs are crucial for the reductive amination of keto-alcohols, a key step in forming the amino diol structure. researchgate.netnih.gov

Aldolases: Enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) can be used to form the carbon-carbon backbone of the diol structure. nih.gov

The following table summarizes promising enzyme classes and their potential roles in the biocatalytic production of this compound.

Enzyme ClassPotential Role in SynthesisKey Advantages
Transaminases (TAs)Stereoselective amination of a hydroxy ketone precursor.High enantioselectivity, mild reaction conditions.
Imine Reductases (IREDs)Reductive amination of an intermediate to form the final amino diol.Can be combined with other enzymes in cascade reactions.
Amine Dehydrogenases (AmDHs)Direct amination of a diol precursor.Potentially a more direct route to the final product.
Monoamine Oxidases (MAOs)Can be used in deracemization processes to obtain a single enantiomer.Enables the production of enantiopure compounds.

Chemo-Enzymatic Hybrid Approaches for the Synthesis of Complex Amino Diol Architectures

Combining the strengths of both chemical and enzymatic synthesis, chemo-enzymatic hybrid approaches offer a powerful strategy for constructing complex molecules derived from this compound. These methods allow for the strategic use of biocatalysts to perform challenging stereoselective transformations that are difficult to achieve with traditional chemistry, while chemical methods can be employed for reactions not accessible to enzymes.

For instance, a chemo-enzymatic route could involve the lipase-catalyzed epoxidation of a precursor alkene, followed by chemical hydrolysis to the diol. nih.gov Subsequently, an enzymatic amination step could introduce the amino group with precise stereochemical control. This approach has been successfully used for the synthesis of various propenylbenzene derivatives and showcases the potential for creating a diverse range of complex structures. nih.govnih.gov

Advancements in Stereoselective Synthesis of Multi-Chiral Center Amino Diols

The this compound molecule possesses two chiral centers, meaning it can exist in four possible stereoisomeric forms. The biological activity and material properties of these isomers can vary significantly. Therefore, the development of highly stereoselective synthetic methods to produce single, desired isomers is of paramount importance.

Key strategies for achieving high stereoselectivity in the synthesis of amino diols include:

Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as those derived from natural sources like terpenes, can direct the stereochemical outcome of subsequent reactions. For example, pinane-based 2-amino-1,3-diols have been synthesized in a stereoselective manner starting from (−)-α-pinene. beilstein-journals.orgnih.govresearchgate.net

Catalyst-Controlled Synthesis: Employing chiral catalysts, including both enzymes and synthetic organometallics, can induce high stereoselectivity. Rhodium(II)-catalyzed 1,3-dipolar cycloadditions have been shown to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org

Enzymatic Resolutions: Biocatalysts can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Recent advancements in biocatalysis have enabled three-component enzymatic synthesis of amino-diols and amino-polyols with high stereoselectivity, demonstrating the power of enzymes in controlling multiple chiral centers. nih.gov

Exploration of this compound in Novel Synthetic Pathways for Advanced Materials and Fine Chemicals

The unique bifunctional nature of this compound, with its primary amino group and two hydroxyl groups, makes it a versatile building block for the synthesis of a wide array of advanced materials and fine chemicals.

Potential applications for this compound and its derivatives include:

Polymer Chemistry: The diol and amine functionalities can be utilized in the synthesis of novel polymers such as polyurethanes, polyamides, and polyesters with tailored properties. For example, 2-amino-1,3-propane diols have been used as a platform for the synthesis of functional cyclic carbonate monomers for polymerization. rsc.org

Pharmaceutical Intermediates: Chiral amino alcohols are crucial components in many active pharmaceutical ingredients. The stereochemically defined isomers of this compound could serve as valuable intermediates in the synthesis of new drug candidates.

Fine Chemicals: As a bifunctional molecule, it can be a precursor for a variety of fine chemicals used in fragrances, cosmetics, and agrochemicals. colour-synthesis.com

Ligands for Asymmetric Catalysis: Amino alcohols are known to be effective ligands in asymmetric catalysis. Derivatives of this compound could be developed as new ligands for a range of catalytic transformations.

The continued exploration of this compound is expected to unlock new synthetic pathways and lead to the development of innovative products with significant commercial potential.

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-Aminohexane-1,3-diol?

  • Methodological Answer : Synthesis typically involves reductive amination or condensation reactions. For example:
  • Route 1 : Reacting hexane-1,3-diol derivatives with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to introduce the amino group .

  • Route 2 : Using halogenated precursors (e.g., bromoacetyl chloride) in ethanol with triethylamine as a base, followed by reflux and purification via recrystallization .

  • Optimization : Control reaction temperature (60–80°C), solvent polarity, and catalyst loading to maximize yield (>70%). Monitor progress via TLC or HPLC .

    Synthesis Parameter Typical Conditions References
    CatalystTriethylamine/Pd-C
    SolventAbsolute ethanol
    Temperature60–80°C (reflux)
    PurificationFiltration, recrystallization

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions ([M+H]⁺) and fragmentation patterns. Manually curated spectral libraries ensure accuracy .

  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., coupling constants for vicinal diols). Use 2D experiments (COSY, HSQC) for ambiguous peaks .

  • GC-MS : Quantifies trace amounts in biological matrices using deuterated internal standards (e.g., ²H₃-labeled analogs) .

    Technique Key Application Critical Parameters References
    HR-MSMolecular weight/fragmentationCollision energy: 20–30 eV
    ¹³C NMRStereochemical assignment125 MHz, DMSO-d6 solvent
    GC-MS (EI/NCI)Trace quantificationMulti-isotopic internal standards

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or metabolite interference. Strategies include:
  • Multi-omics integration : Pair metabolomics (e.g., Random Forest Analysis ) with transcriptomics to identify bioactive pathways.
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Metabolite profiling : Quantify derivatives (e.g., acylated forms) via LC-MS/MS to rule out off-target effects .

Q. What computational methods enhance structural validation of this compound?

  • Methodological Answer :
  • CSEARCH Protocol : Predict ¹³C NMR shifts using quantum mechanical calculations (DFT) and compare with experimental data to detect errors (e.g., misassigned peaks) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to refine crystallographic data or predict solubility .

Q. How to optimize this compound yield in multi-step syntheses?

  • Methodological Answer :
  • DoE (Design of Experiments) : Screen variables (pH, temperature, stoichiometry) using Plackett-Burman or Box-Behnken designs .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Workup strategies : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted amines or diols .

Q. What advanced chromatographic techniques quantify this compound in biological systems?

  • Methodological Answer :
  • LC-MS/MS with isotopologues : Spike samples with ¹³C/¹⁵N-labeled internal standards to correct for matrix effects .
  • HILIC (Hydrophilic Interaction LC) : Resolve polar metabolites on silica columns (ACQUITY BEH Amide) with mobile phase: 10 mM ammonium formate (pH 3)/ACN .

Q. How to assess genotoxicity risks of this compound metabolites?

  • Methodological Answer :
  • Ames Test : Use Salmonella strains (TA98/TA100) with S9 metabolic activation to detect frameshift/base-pair mutations .
  • Comet Assay : Measure DNA strand breaks in mammalian cell lines (e.g., HepG2) exposed to metabolites .

Safety and Compliance

Q. What safety protocols mitigate hazards during this compound synthesis?

  • Methodological Answer :
  • GHS Compliance : Classify as Skin/Irritant (Category 1A) and Eye Damage (Category 1). Use PPE (nitrile gloves, goggles) and fume hoods .
  • Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal. Store separately in labeled containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.